molecular formula C25H29N3O3 B11312916 N-[4-(diethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)acetamide

N-[4-(diethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11312916
M. Wt: 419.5 g/mol
InChI Key: XDEOZVPQPVIVQW-UHFFFAOYSA-N
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Description

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including an amide, ether, and aromatic rings, which contribute to its diverse chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the core structure through a condensation reaction between 4-(DIETHYLAMINO)BENZALDEHYDE and 2-(2-METHOXYPHENOXY)ACETIC ACID. This is followed by the introduction of the PYRIDIN-2-YL group through a nucleophilic substitution reaction. The final step involves the formation of the amide bond under mild conditions using coupling reagents such as N,N’-DICYCLOHEXYLCARBODIIMIDE (DCC) and 4-DIMETHYLAMINOPYRIDINE (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors for precise control of temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like POTASSIUM PERMANGANATE or CHROMIUM TRIOXIDE, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like LITHIUM ALUMINIUM HYDRIDE can convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like NITRIC ACID or BROMINE.

Common Reagents and Conditions

    Oxidation: POTASSIUM PERMANGANATE in acidic or basic medium.

    Reduction: LITHIUM ALUMINIUM HYDRIDE in anhydrous ether.

    Substitution: NITRIC ACID for nitration, BROMINE in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inducing conformational changes that modulate their activity. This can lead to the activation or inhibition of various biochemical pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
  • N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2-HYDROXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
  • N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-3-YL)ACETAMIDE

Uniqueness

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-2-(2-methoxyphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C25H29N3O3/c1-4-27(5-2)21-15-13-20(14-16-21)18-28(24-12-8-9-17-26-24)25(29)19-31-23-11-7-6-10-22(23)30-3/h6-17H,4-5,18-19H2,1-3H3

InChI Key

XDEOZVPQPVIVQW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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